molecular formula C9H16O B14254200 5-Methyl-2-oxaspiro[3.5]nonane CAS No. 354575-38-5

5-Methyl-2-oxaspiro[3.5]nonane

Cat. No.: B14254200
CAS No.: 354575-38-5
M. Wt: 140.22 g/mol
InChI Key: LPMYMDRFUZDWJJ-UHFFFAOYSA-N
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Description

5-Methyl-2-oxaspiro[35]nonane is a spirocyclic compound characterized by a unique structure where a methyl group is attached to the spiro center of an oxaspiro[35]nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-oxaspiro[3.5]nonane can be achieved through several methods. One common approach involves the reaction of methyl cyclohexanecarboxylate with 2-ethoxycarbonylcyclohexanone. This reaction typically proceeds under basic conditions, followed by oxidation using ruthenium tetroxide to yield the desired spirocyclic compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of spirocyclic compound synthesis can be applied. These methods often involve large-scale reactions using optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-oxaspiro[3.5]nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Ruthenium tetroxide is commonly used for oxidation reactions.

    Reducing Agents: Hydrogen gas in the presence of a catalyst can be used for reduction.

    Nucleophiles: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include β-lactones from oxidation and various substituted spirocyclic compounds from substitution reactions .

Scientific Research Applications

5-Methyl-2-oxaspiro[3.5]nonane has several applications in scientific research:

    Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: Its stability and reactivity make it useful in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Methyl-2-oxaspiro[3.5]nonane involves its interaction with molecular targets through its spirocyclic structure. The compound can form stable complexes with various enzymes and receptors, influencing their activity. The exact pathways and molecular targets are still under investigation, but its unique structure allows for specific interactions that can be exploited in drug design and other applications .

Properties

CAS No.

354575-38-5

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

5-methyl-2-oxaspiro[3.5]nonane

InChI

InChI=1S/C9H16O/c1-8-4-2-3-5-9(8)6-10-7-9/h8H,2-7H2,1H3

InChI Key

LPMYMDRFUZDWJJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC12COC2

Origin of Product

United States

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